

Comparative Analysis of ML-18 and MK-5046 on Cardiovascular Function

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Compound of Interest

Compound Name: ML-18

Cat. No.: B609121

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A detailed examination of two distinct pharmacological agents, **ML-18** (also known as ML297) and MK-5046, reveals disparate effects on the cardiovascular system, stemming from their unique mechanisms of action. While **ML-18**, a G-protein-gated inwardly rectifying potassium (GIRK) channel activator, is anticipated to decrease heart rate, MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, has been shown to transiently increase blood pressure with no significant effect on heart rate in humans.

This comparison guide provides a comprehensive overview of the available experimental data on the cardiovascular effects of **ML-18** and MK-5046, intended for researchers, scientists, and drug development professionals.

Executive Summary

| Compound | Target | Primary Cardiovascular Effect | Supporting Evidence |
|---------------|-------------------------------------|--------------------------------------|---|
| ML-18 (ML297) | GIRK1-containing channels | Expected to decrease heart rate | Inferred from the known function of cardiac GIRK1/4 channels. Direct in vivo cardiovascular data is limited in publicly available literature. |
| MK-5046 | Bombesin receptor subtype-3 (BRS-3) | Transient increase in blood pressure | Demonstrated in a Phase I clinical trial and preclinical studies in rodents. [1] [2] |

Data Presentation

MK-5046: Dose-Dependent Increase in Blood Pressure (Human Data)

The following table summarizes the observed changes in systolic and diastolic blood pressure at 1-hour post-dose from a single-dose, placebo-controlled clinical trial in healthy male volunteers.

| MK-5046 Plasma Concentration (ng/mL) | Mean Change in Systolic Blood Pressure (mmHg) | Mean Change in Diastolic Blood Pressure (mmHg) |
|--------------------------------------|---|--|
| ~100 | ~5 | ~3 |
| ~200 | ~8 | ~5 |
| ~400 | ~12 | ~7 |
| ~800 | ~16 | ~8 |
| ~1600 | ~20 | ~8.5 |

Data extracted and estimated from graphical representations in Reitman et al., 2012.[1]

MK-5046: Cardiovascular Effects in Conscious Mice

| Treatment (3 mg/kg IP) | Mean Change in Mean Arterial Pressure (mmHg) at 61-120 min | Mean Change in Heart Rate (bpm) at 61-120 min |
|------------------------|--|---|
| Vehicle | ~0 | ~0 |
| MK-5046 | ~ +10 | ~ +50 |

Data from Fleming et al., 2016.[2]

Note on **ML-18** (ML297): To date, specific quantitative in vivo data on the cardiovascular effects of **ML-18** from dedicated safety pharmacology studies are not readily available in the public domain. The anticipated effect of bradycardia is based on the well-established role of cardiac GIRK1/4 channels in heart rate regulation.

Experimental Protocols

MK-5046 Human Clinical Trial Protocol (Reitman et al., 2012)

- Study Design: Double-blind, randomized, placebo-controlled, single rising dose study.
- Participants: Healthy and obese male volunteers.
- Dose Range: 10-160 mg of MK-5046 administered orally.
- Cardiovascular Monitoring: Blood pressure and heart rate were measured at predose and various time points post-dose.
- Data Analysis: The change in blood pressure from predose to 1-hour post-dose was correlated with the plasma concentration of MK-5046 at 1-hour.[1]

MK-5046 Murine Study Protocol (Fleming et al., 2016)

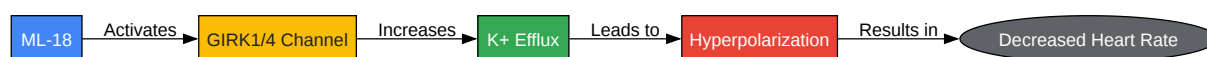
- Animal Model: Conscious wild-type and Brs3-null mice.

- Drug Administration: MK-5046 (3 mg/kg) or vehicle was administered via intraperitoneal (IP) injection.
- Cardiovascular Monitoring: Mean arterial pressure (MAP) and heart rate were continuously monitored.
- Data Analysis: The change from baseline in MAP and heart rate was calculated for the period of 61-120 minutes post-injection.[2]

Signaling Pathways and Mechanisms of Action

ML-18 (ML297) and GIRK Channel Activation

ML-18 is a potent and selective activator of GIRK1-containing channels. In the heart, GIRK channels are predominantly heterotetramers of GIRK1 and GIRK4 subunits. These channels are key effectors of the parasympathetic nervous system. Activation of these channels by G-protein $\beta\gamma$ subunits, following stimulation of M2 muscarinic receptors by acetylcholine, leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a decrease in the heart's pacemaker rate.



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ML-18 signaling pathway in cardiomyocytes.

MK-5046 and BRS-3 Agonism

MK-5046 acts as an agonist for the bombesin receptor subtype-3 (BRS-3), a G-protein coupled receptor primarily expressed in the brain. Activation of BRS-3 has been shown to increase central sympathetic outflow. This leads to the release of norepinephrine at sympathetic nerve terminals innervating blood vessels, causing vasoconstriction and a subsequent increase in blood pressure. The effect on heart rate appears to be species-dependent, with increases observed in mice but not in humans in the initial clinical study.

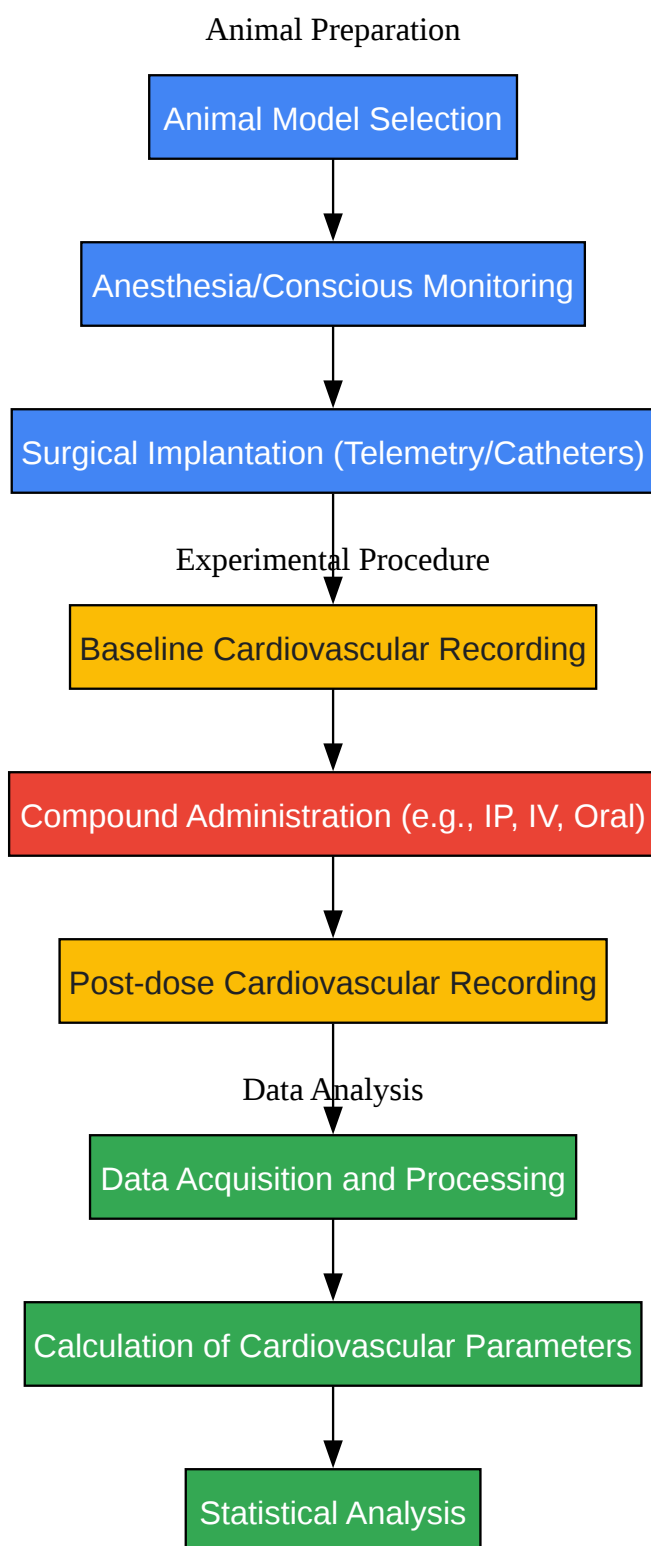


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MK-5046 mechanism of action on blood pressure.

Experimental Workflow

The following diagram illustrates a general workflow for in vivo cardiovascular assessment in rodents, applicable to the preclinical evaluation of compounds like **ML-18** and MK-5046.



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Workflow for in vivo cardiovascular assessment.

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